Ethyl 2-amino-5-bromonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADVECLXFPSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594698 | |
| Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433226-06-3 | |
| Record name | Ethyl 2-amino-5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of Ethyl 2 Amino 5 Bromonicotinate
Established Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-bromonicotinate is primarily achieved through a series of well-defined steps involving the bromination of a nicotinate (B505614) precursor followed by amination. Additionally, multi-component reactions offer an alternative approach to construct the core nicotinate structure.
Bromination of Nicotinate Precursors
The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring is a key step in the synthesis. This is typically accomplished through electrophilic bromination of an appropriate ethyl nicotinate derivative.
A widely employed and effective method for the bromination of ethyl 2-aminonicotinate is the use of N-Bromosuccinimide (NBS). chemicalbook.comwikipedia.org NBS serves as a convenient and solid source of electrophilic bromine, making it easier to handle compared to liquid bromine. masterorganicchemistry.com The reaction is typically carried out in a controlled environment to ensure high selectivity and yield.
A general procedure involves dissolving ethyl 2-aminonicotinate in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to 0°C. chemicalbook.com N-Bromosuccinimide is then added in batches to manage the reaction exotherm. chemicalbook.com The reaction mixture is subsequently allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure complete conversion. chemicalbook.com The use of NBS for the bromination of electron-rich aromatic compounds, including anilines and various heterocycles, is a well-established method. wikipedia.org
Table 1: Reaction Conditions for Bromination of Ethyl 2-aminonicotinate with NBS
| Parameter | Condition | Reference |
| Starting Material | Ethyl 2-aminonicotinate | chemicalbook.com |
| Brominating Agent | N-Bromosuccinimide (NBS) | chemicalbook.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | chemicalbook.com |
| Temperature | 0°C initially, then room temperature | chemicalbook.com |
| Reaction Time | 18 hours | chemicalbook.com |
| Work-up | Quenching with saturated aqueous NaHCO3 solution and extraction with ethyl acetate | chemicalbook.com |
| Yield | Quantitative (100%) | chemicalbook.com |
The choice of solvent plays a crucial role in directing the regioselectivity of the bromination reaction. For the bromination of aromatic derivatives using NBS, dimethylformamide (DMF) is known to promote high levels of para-selectivity. wikipedia.org In the context of synthesizing this compound, anhydrous solvents like tetrahydrofuran (THF) are preferred to facilitate the desired reaction and minimize side products. chemicalbook.com The use of aqueous solvents in NBS reactions with alkenes, for instance, leads to the formation of bromohydrins, highlighting the solvent's determinative role in the reaction outcome. wikipedia.orgmasterorganicchemistry.com The solubility of NBS can vary in different solvents, and it is notably insoluble in carbon tetrachloride (CCl4). wikipedia.org
Amination Strategies for Pyridine Ring Functionalization
The introduction of the amino group at the 2-position of the pyridine ring is another critical transformation. This can be achieved either before or after the bromination step.
While the direct synthesis of this compound often starts from the already aminated precursor, ethyl 2-aminonicotinate, the introduction of an amino group onto a pyridine ring is a common synthetic strategy. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. For instance, a chloropyridine derivative can be reacted with an amine source. The reaction of 2-chloropyrimidines with various anilines under microwave conditions has been shown to be an effective method for amination. Although not directly for this compound, similar principles can be applied where a suitable leaving group at the 2-position of the pyridine ring is displaced by an amino group.
Challenges and Optimization in Industrial-Scale Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound introduces a host of challenges that necessitate rigorous process optimization to ensure safety, efficiency, and economic viability. A common laboratory method for the synthesis of related 2-amino-5-bromopyridines involves the use of 2-aminopyridine (B139424) as a starting material. google.com
By-Product Characterization and Impurity Control
A significant hurdle in the industrial synthesis of brominated pyridines is the formation of by-products, which can complicate purification and impact the quality of the final product. In the bromination of 2-aminopyridine derivatives, common impurities include the formation of di-brominated species, such as 2-amino-3,5-dibromopyridine, and hydroxy-pyridines. google.comgoogle.com For instance, in the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine, 2,5-dibromopyridine (B19318) and 2-hydroxypyridine (B17775) (2-pyridone) are known by-products. google.com The presence of water during reactions with N-bromosuccinimide (NBS), a common brominating agent, can also lead to the hydrolysis of the desired product. nih.gov
To mitigate the formation of these impurities, various strategies are employed. One approach involves the protection of the amino group, for example, through N-acylation, before the bromination step. google.com This can help to control the regioselectivity of the bromination and prevent the formation of unwanted isomers. Another strategy is the use of alternative brominating agents. For example, phenyltrimethylammonium (B184261) tribromide has been proposed as an alternative to traditional methods to avoid the generation of certain by-products. google.com
Rigorous control of reaction conditions, such as temperature and the molar ratio of reactants, is also crucial. For instance, in the synthesis of 2-amino-5-bromo-3-iodopyridine, careful control of the process was found to suppress the formation of by-products. google.com Post-reaction purification methods, such as recrystallization, are essential to remove any remaining impurities and achieve the desired product purity for pharmaceutical applications.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound on an industrial scale. This involves a systematic study of various parameters, including the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.
In the synthesis of related 2-amino-5-bromopyridine (B118841), the reaction temperature and the molar ratio of the brominating agent to the substrate are critical factors. For example, a patent for the preparation of 2-amino-5-bromopyridine specifies a reaction temperature of 20-50°C and a molar ratio of 2-aminopyridine to phenyltrimethylammonium tribromide of 0.7-1.4. google.com Similarly, in the synthesis of 2-amino-5-bromo-3-iodopyridine, optimizing conditions led to a significant increase in the yield of the bromination step to 95.0%. ijssst.info
The choice of solvent can also have a profound impact on the reaction outcome. Solvents like methylene (B1212753) chloride or chloroform (B151607) have been used in the synthesis of 2-amino-5-bromopyridine. google.com The optimization process often involves screening a range of solvents to find the one that provides the best balance of solubility, reactivity, and ease of removal.
The following table provides a hypothetical example of a reaction condition optimization study for the bromination of an aminonicotinate ester, illustrating the type of data that would be collected and analyzed in an industrial setting.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane | Acetonitrile | Ethyl Acetate |
| Temperature (°C) | 25 | 40 | 60 |
| Molar Ratio (Substrate:NBS) | 1:1.05 | 1:1.1 | 1:1.2 |
| Reaction Time (h) | 4 | 6 | 8 |
| Yield (%) | 85 | 92 | 88 |
| Purity (%) | 95 | 98 | 96 |
This table is for illustrative purposes and does not represent actual experimental data.
Material Recycling and Economic Feasibility in Large-Scale Production
In syntheses utilizing NBS, succinimide (B58015) is generated as a by-product. The ability to recover and potentially recycle succinimide can improve the atom economy and reduce the environmental impact of the process.
Furthermore, the development of green synthesis methods, such as those utilizing catalytic amounts of reagents or environmentally benign solvents, can lead to more cost-effective and sustainable production processes. google.com For instance, gas-phase catalytic oxidation has been explored for the synthesis of nicotinic acid, offering advantages such as high yield, short reaction time, and catalyst recyclability. researchgate.net While not directly applied to this compound, these principles are highly relevant to improving the economic feasibility of its production.
A comprehensive techno-economic analysis would be required to fully assess the industrial feasibility of any synthetic route. This analysis would consider capital investment, operating costs, market price of the final product, and the costs associated with waste treatment and disposal.
Novel Synthetic Approaches and Derivatization
The quest for more efficient, sustainable, and versatile synthetic methods continues to drive research in the field of heterocyclic chemistry.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and improve safety. For this compound, this could involve several strategies:
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as water or ionic liquids. A patent for the synthesis of polysubstituted nicotinic acid esters describes the use of an acidic ionic liquid as the reaction medium, which is presented as a green and environmentally friendly approach. google.com
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. For example, the development of catalytic bromination methods would be a significant advancement over traditional approaches that use stoichiometric brominating agents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, can contribute to both atom and energy efficiency. nih.gov
Stereoselective Synthesis of this compound Analogues
The development of methods for the stereoselective synthesis of analogues of this compound is of great interest, as chirality often plays a crucial role in the biological activity of pharmaceutical compounds. While specific methods for the stereoselective synthesis of this compound itself are not widely reported, general strategies for the synthesis of chiral nicotinic acid and nicotine (B1678760) analogues can provide valuable insights.
For example, stereoselective synthesis of nicotinamide (B372718) beta-riboside and its analogues has been achieved through glycosylation of presilylated bases. nih.gov Other approaches to chiral nicotine analogues have involved cycloaddition reactions to create stereochemically defined heterocyclic rings. osi.lv The synthesis of conformationally restricted nicotine analogues often involves multi-step sequences with key stereocontrol elements. nih.gov
Future research in this area could focus on the development of chiral catalysts or auxiliaries that can direct the stereoselective synthesis of functionalized nicotinic acid esters, including analogues of this compound.
Chemical Reactivity and Transformation of Ethyl 2 Amino 5 Bromonicotinate
Nucleophilic Substitution Reactions at the Bromine Atom
The bromine atom at the C-5 position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.
Replacement by Hydroxyl and Alkyl Moieties
The displacement of the bromine atom by a hydroxyl group can be achieved, although direct nucleophilic substitution on the pyridine ring can be challenging. A related transformation involves the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine (B118841). This is accomplished through a four-step sequence involving protection of the amino group, methoxylation with sodium methoxide, deprotection, and finally demethylation with sulfuric acid to yield the hydroxypyridine. researchgate.net While not a direct substitution on ethyl 2-amino-5-bromonicotinate, this provides a pathway to the corresponding 5-hydroxy derivative.
The introduction of alkyl groups at the 5-position can be accomplished through modern cross-coupling techniques, which are generally more efficient than traditional nucleophilic substitution with alkyl Grignard or organolithium reagents for this type of substrate.
Mechanistic Investigations of Nucleophilic Displacements
The mechanism of nucleophilic aromatic substitution (SNAr) on pyridine rings is influenced by the nature of the nucleophile, the leaving group, and the substituents on the ring. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups on the aromatic ring.
Reduction and Oxidation Reactions of the Nicotinate (B505614) Moiety
The ester and amino functionalities, as well as the pyridine ring itself, can undergo reduction and oxidation reactions.
Formation of Amine and Alcohol Derivatives
The ester group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LAH) are capable of reducing esters to alcohols. youtube.com In a typical procedure, the ester is treated with LAH in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the corresponding alcohol. orgsyn.org This reaction would convert the ethyl ester to a hydroxymethyl group, yielding (2-amino-5-bromopyridin-3-yl)methanol.
Simultaneously, the amino group is generally stable under these conditions. However, more forcing conditions or different reagents could potentially lead to further reactions.
Generation of Oxidized Nicotinate Derivatives
The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting N-oxide can exhibit altered reactivity and may be a useful intermediate for further functionalization.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the bromine atom. These reactions offer a broad scope and functional group tolerance.
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and a variety of organoboron compounds. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a base. The general applicability of this reaction makes it a valuable method for synthesizing biaryl and related structures. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 | 90 |
| 2 | 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 85 | 78 |
| 3 | 2-Chloropyridine | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 | 75 |
Note: The data in this table is based on Suzuki-Miyaura couplings of related aryl and heteroaryl chlorides and is presented to illustrate typical reaction conditions. nih.gov
The Buchwald-Hartwig amination provides a route to form C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. researchgate.net
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 92 |
| 3 | 2-Aminopyridine (B139424) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 85 |
Note: The data in this table is based on the Buchwald-Hartwig amination of a related bromoindole substrate and is presented to illustrate typical reaction conditions. researchgate.net
The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne. researchgate.net This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base. researchgate.netepa.gov
Table 3: Examples of Sonogashira Coupling Reactions
| Entry | Alkyne | Pd-Catalyst | Cu-Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 95 |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 85 |
Note: The data in this table is based on Sonogashira couplings of related aryl bromides and is presented to illustrate typical reaction conditions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov this compound, with its reactive carbon-bromine bond, is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used method for the arylation and vinylation of this compound. nih.govlibretexts.org This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction conditions can be optimized by varying the catalyst, base, and solvent to achieve high yields of the desired biaryl or vinyl-substituted nicotinates. nih.gov For instance, the coupling of this compound with various arylboronic acids in the presence of a suitable palladium catalyst and base leads to the formation of 5-aryl-2-aminonicotinates, which are precursors to biologically active compounds.
The Sonogashira coupling reaction provides a direct route to synthesize alkynyl-substituted pyridines by reacting this compound with a terminal alkyne. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, allowing for the introduction of various alkyne moieties at the 5-position of the pyridine ring. wikipedia.org These resulting 2-amino-5-alkynylnicotinates are valuable intermediates in the synthesis of fused heterocyclic systems and other complex molecular architectures. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated that moderate to excellent yields (72%-96%) of the corresponding 2-amino-3-alkynylpyridines could be achieved. researchgate.net
| Reaction Type | Key Reagents | Product Type | Ref. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-aminonicotinates | libretexts.orgnih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | 2-Amino-5-alkynylnicotinates | wikipedia.orgresearchgate.net |
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound in coupling reactions is significantly influenced by both steric and electronic factors. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the C-Br bond. The presence of the amino group at the 2-position and the ethyl ester at the 3-position further modulates the electronic properties of the ring.
Steric Effects: The substituents on the pyridine ring can also exert steric hindrance. While the amino and ester groups are relatively small, bulky boronic acids or alkynes used in coupling reactions could face steric repulsion, potentially lowering the reaction rate and yield. nih.gov However, in some cases, bulky substituents can paradoxically lead to a release of steric repulsion in the transition state. nih.gov The choice of catalyst and ligands is crucial to overcome potential steric issues. Ligands can play a key role in stabilizing the palladium center and facilitating the coupling of sterically demanding substrates.
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The diverse reactivity of this compound makes it an invaluable building block in the construction of a wide range of heterocyclic compounds. bldpharm.comfrontiersin.org
Precursor for Complex Molecular Architectures
The products obtained from the palladium-catalyzed coupling reactions of this compound serve as key intermediates for the synthesis of more complex molecular architectures. nih.gov For example, the 5-aryl and 5-alkynyl derivatives can undergo further transformations, such as intramolecular cyclization reactions, to form fused heterocyclic systems like thiazolo[5,4-c]pyridines. These fused systems are often found in biologically active molecules. researchgate.net The amino and ester functionalities also provide handles for further synthetic manipulations, allowing for the construction of elaborate molecular frameworks. The ability to introduce a variety of substituents at the 5-position through coupling reactions, followed by subsequent modifications, highlights the role of this compound as a versatile precursor. researchgate.net
Reagent in Diverse Organic Transformations
Beyond its use in coupling reactions, this compound can participate in a variety of other organic transformations. The amino group can be acylated, alkylated, or diazotized, leading to a range of functionalized pyridine derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. These transformations, often in combination with modifications at the 5-position, significantly expand the synthetic utility of this compound, making it a key reagent in the toolbox of medicinal and materials chemists.
Medicinal Chemistry and Biological Applications of Ethyl 2 Amino 5 Bromonicotinate and Its Derivatives
Role as a Key Intermediate in Drug Discovery
The strategic placement of reactive sites on the pyridine (B92270) ring of ethyl 2-amino-5-bromonicotinate allows for diverse chemical modifications, enabling the construction of complex molecular architectures. This has positioned the compound as a valuable precursor for the development of novel therapeutic agents and bioactive scaffolds.
Synthesis of Bioactive Analogues and Scaffolds
The chemical reactivity of this compound lends itself to the synthesis of various heterocyclic systems. The amino group can be acylated or can participate in cyclization reactions, while the bromine atom is amenable to substitution via cross-coupling reactions.
Flupirtine and its analogue retigabine (B32265) are known potassium channel openers that have been used in the treatment of pain and epilepsy. However, their therapeutic use has been hampered by adverse effects attributed to the metabolic oxidation of their triaminoaryl core, leading to the formation of reactive quinone diimine metabolites. nih.govnih.gov To address this liability, researchers have focused on developing carba analogues with improved oxidation resistance.
In this context, a structurally similar isomer, ethyl 6-amino-5-bromonicotinate, has been explicitly used as a key intermediate in the synthesis of these safer carba analogues. nih.gov The synthetic strategy involves the bromination of ethyl 6-aminonicotinate to yield the bromo-intermediate, which then undergoes further transformations to build the final carba analogue structure. nih.gov This approach, which replaces amino substituents with more stable alkyl groups, has led to the development of analogues with significantly improved safety profiles and enhanced KV7.2/3 channel opening activity. nih.govnih.gov While direct evidence for the use of this compound in these specific syntheses is less documented in the provided research, its isomeric nature suggests its potential as a similar precursor for other novel analogues.
Development of Novel Therapeutic Agents
The versatile nature of the this compound scaffold has been exploited in the creation of various novel therapeutic agents. For instance, derivatives of related aminobenzoates and aminopyridines have shown potential as antimitotic agents for cancer therapy. nih.gov The synthesis of these complex molecules often involves leveraging the amino and bromo functionalities to build larger, more intricate structures with specific biological targets.
Biological Activities and Pharmacological Relevance
Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their ability to modulate the activity of key enzymes involved in disease pathways.
Enzyme Inhibition Studies
The inhibition of specific enzymes is a cornerstone of modern drug discovery. The structural framework of this compound provides a foundation for designing potent and selective enzyme inhibitors.
The Phosphatidylinositol 3-Kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net This has made PI3K and mTOR attractive targets for the development of anticancer drugs. nih.gov
Several small molecule inhibitors targeting this pathway have been developed, with many featuring heterocyclic cores such as quinolines, pyrimidines, and thienopyrimidines. nih.govfrontiersin.org For example, thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed as potent dual PI3K/mTOR inhibitors. nih.gov The synthesis of these inhibitors often starts from substituted amino-thiophene or aminopyrimidine precursors. While direct synthesis from this compound is not explicitly detailed in the provided search results, the aminopyridine core of this compound makes it a plausible starting point for the synthesis of analogous pyrimidine-based inhibitors. The general strategy involves the construction of a fused ring system, such as a pyrazolopyrimidine or a dihydropyrazinopyrazine, which are known pharmacophores for mTOR inhibition. semanticscholar.org The development of such derivatives could lead to potent and selective inhibitors of the PI3K/mTOR pathway, offering a promising avenue for cancer therapy.
Table 1: Bioactive Analogues and Scaffolds Derived from Aminonicotinate Intermediates
| Precursor Intermediate | Target Analogue/Scaffold | Therapeutic Area | Reference |
|---|---|---|---|
| Ethyl 6-amino-5-bromonicotinate | Carba analogues of Flupirtine | Pain, Epilepsy | nih.gov |
| Ethyl 6-amino-5-bromonicotinate | Carba analogues of Retigabine | Epilepsy | nih.govnih.gov |
| Ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate derivatives | Ring analogues of antimitotic agents | Cancer | nih.gov |
Table 2: Enzyme Inhibition by Derivatives of Related Heterocyclic Scaffolds
| Inhibitor Scaffold | Target Enzyme(s) | Disease Focus | Key Structural Features | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | PI3K/mTOR | Cancer | Aroyl hydrazone or aryl hydrazide moieties | nih.gov |
| Imidazo[4,5-c]quinoline | PI3K/mTOR | Cancer | Dactolisib (NVP-BEZ235) core structure | nih.gov |
| 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3K | Cancer | Morpholine groups for kinase binding | frontiersin.org |
| Pyridinyl-benzenesulfonamide | PI3K/mTOR | Cancer | Omipalisib (GSK2126458) core structure | researchgate.net |
Inflammatory Kinases (TBK1 and IKKε) Inhibition
The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε, are crucial mediators in inflammatory signaling pathways and have been identified as therapeutic targets for obesity and other metabolic diseases. nih.gov The 2-aminopyridine (B139424) core, central to this compound, is a key structural feature in a class of inhibitors developed for these kinases.
In one study, a series of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid analogues were designed and synthesized based on the structure of a known, modestly potent inhibitor, Amlexanox. nih.gov The synthetic strategy involved using bromo-substituted precursors, highlighting the utility of scaffolds like this compound, to introduce a variety of substituents via palladium-catalyzed cross-coupling reactions. This approach allowed for a detailed exploration of the structure-activity relationship. The resulting derivatives showed potent inhibition of both TBK1 and IKKε, with some analogues achieving IC₅₀ values as low as 210 nM. nih.gov Furthermore, certain A-ring substituents were found to confer selectivity for one kinase over the other, and selected compounds demonstrated enhanced biological activity in cellular assays compared to the parent inhibitor Amlexanox. nih.gov
Table 1: Inhibition of TBK1 and IKKε by a Representative Chromeno[2,3-b]pyridine Derivative
| Kinase Target | IC₅₀ (nM) |
|---|---|
| TBK1 | 210 |
| IKKε | >1000 |
Data derived from a representative analogue in the study. nih.gov
Bromodomain and Extra-Terminal (BET) Protein Inhibition (e.g., BRD2, BRD3, BRD4, BRDT)
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a fundamental role in regulating gene transcription. nih.gov They have emerged as major therapeutic targets in oncology and inflammation. Due to high structural similarity across the family, developing selective inhibitors is a significant challenge. nih.gov
While derivatives of this compound are not extensively documented as direct BET inhibitors, related heterocyclic scaffolds are under active investigation. For instance, research into bivalent inhibitors has shown that linking two inhibitor fragments can increase potency and selectivity. One such approach utilized a diaminopyrimidine core, which shares structural features with the aminopyridine scaffold, to create potent bivalent BET inhibitors. nih.gov These studies demonstrate that the differential plasticity of BET bromodomains can be exploited, as the binding of bivalent inhibitors can induce unique protein conformations in BRDT compared to BRD4, leading to enhanced selectivity. nih.gov Other scaffolds, such as dihydropyridine (B1217469) lactams, have also been explored for their affinity to BET bromodomains, with some analogues showing preferential binding to the second bromodomain (BD2) of the BET family members. nih.gov These findings suggest that the versatile aminopyridine core could serve as a foundation for developing novel BET inhibitors.
Janus Kinase 2 (JAK2) Modulation
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for cytokines and hormones, regulating processes like hematopoiesis. nih.gov Dysregulation of JAK2 activity, particularly through mutations like V617F, is implicated in myeloproliferative neoplasms, making it a key pharmacological target. nih.gov
The aminopyridine and related aminopyrimidine scaffolds are foundational elements in the design of various kinase inhibitors, including those targeting JAK2. Research has led to the development of potent JAK2 inhibitors built from such cores. For example, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated, with one compound showing high inhibitory activity against both JAK2 and FMS-like tyrosine kinase 3 (FLT3). This compound demonstrated target specificity by inducing cell cycle arrest and apoptosis in cancer cell lines dependent on these kinases, while having minimal effect on other cell lines.
Further research has focused on modulating the pseudokinase (JH2) domain of JAK2, which regulates the activity of the kinase (JH1) domain. nih.gov Optimized diaminotriazoles have been developed as potent and selective binders of the JH2 domain, capable of inhibiting STAT5 phosphorylation, a downstream event in the JAK2 signaling cascade. nih.gov The development of these varied inhibitor classes underscores the utility of the aminopyridine/aminopyrimidine framework in creating potent and selective modulators of JAK2 activity for therapeutic purposes.
FimH Antagonism for Anti-Adhesive Therapies
The FimH adhesin, located on the type 1 pili of uropathogenic Escherichia coli (UPEC), is a crucial virulence factor that mediates bacterial attachment to mannosylated proteins on host bladder cells, initiating urinary tract infections (UTIs). nih.gov Preventing this initial adhesion is an attractive non-antibiotic therapeutic strategy. FimH antagonists are designed to block the mannose-binding site of the adhesin. nih.govnih.gov The vast majority of potent FimH antagonists are mannosides, which are carbohydrate-based molecules that mimic the natural ligand of FimH. nih.govnih.gov There is no scientific literature available that suggests derivatives of this compound possess FimH antagonistic activity.
Antimicrobial and Antifungal Investigations
Derivatives of the 2-aminonicotinate scaffold have demonstrated significant potential as antimicrobial and particularly as antifungal agents. Through chemical optimization, a novel 2-aminonicotinate fungicide named Aminopyrifen was developed. nih.gov This compound exhibits potent, broad-spectrum antifungal activity, especially against Ascomycetes and related anamorphic fungi, which include many significant plant pathogens. nih.gov
Aminopyrifen's mode of action involves the strong inhibition of germ-tube elongation in fungi such as Botrytis cinerea at concentrations below 0.1 mg/L, effectively preventing plant invasion. nih.gov Importantly, it shows no cross-resistance with existing commercial fungicides, indicating a novel mechanism of action. nih.gov The compound's efficacy has been confirmed in both laboratory and field settings, where it effectively controls diseases like gray mold and powdery mildew. nih.gov
Table 2: In Vitro Antifungal Activity of Aminopyrifen Against Various Plant Pathogens
| Fungal Species | Disease | EC₅₀ (mg/L) |
|---|---|---|
| Botrytis cinerea | Gray mold | 0.019 |
| Sclerotinia sclerotiorum | Sclerotinia rot | 0.0039 |
| Podosphaera xanthii | Powdery mildew | 0.046 |
| Blumeria graminis f. sp. tritici | Powdery mildew | 0.23 |
| Pyricularia oryzae | Rice blast | 0.027 |
Data sourced from Aminopyrifen studies. nih.gov
Anti-Inflammatory Potential
The nicotinic acid framework and its isomers, such as isonicotinic acid, are present in various biologically active molecules. Derivatives of isonicotinic acid, structurally related to the nicotinates, have been shown to possess exceptional anti-inflammatory properties. semanticscholar.org Research into a series of synthesized isonicotinates demonstrated a potent inhibitory effect on the production of reactive oxygen species (ROS) by human blood cells, a key component of the inflammatory response. semanticscholar.org
Several of these derivatives exhibited significantly higher activity than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). One lead compound, an isonicotinate (B8489971) of meta-aminophenol, was found to be approximately eight times more potent than ibuprofen in this assay. semanticscholar.org Molecular docking studies suggest that the mechanism of action for these compounds may be correlated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a well-established target for anti-inflammatory drugs. semanticscholar.org
Table 3: In Vitro ROS Inhibition by Isonicotinic Acid Derivatives
| Compound | IC₅₀ (µg/mL) |
|---|---|
| Isonicotinate Derivative 5 | 1.42 ± 0.1 |
| Isonicotinate Derivative 6 | 2.50 ± 0.4 |
| Ibuprofen (Standard) | 11.2 ± 1.9 |
Data sourced from isonicotinate derivative studies. semanticscholar.org
Anticancer and Antiproliferative Studies
Heterocyclic compounds containing the ethyl 2-amino-carboxylate motif are a promising area of research for the development of novel anticancer agents. While direct studies on this compound are limited, research on structurally analogous compounds has revealed potent antiproliferative activity.
A notable example is a series of ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), which bear a strong structural resemblance to the aminonicotinate scaffold. nih.gov Certain EAPC compounds were found to have potent, dose-dependent cytotoxic effects against a variety of soft tissue cancer cell lines, including leiomyosarcoma, rhabdomyosarcoma, and osteosarcoma. nih.gov The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a robust arrest of the cell cycle in the G2/M phase, ultimately causing an accumulation of tumor cells in mitosis and triggering cell death. nih.gov
Furthermore, the broader class of aminothiazole derivatives, another related heterocyclic system, has been evaluated for anticancer activity. researchgate.net Screening against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) revealed that certain sulfonyl-substituted 5-aminothiazoles exhibited significant antiproliferative effects, with mean growth inhibitions reaching up to 66%. researchgate.net These findings highlight the potential of the ethyl 2-amino-heterocycle-carboxylate framework as a template for designing new anticancer agents that target fundamental cellular processes like microtubule function and cell division.
Cytotoxic Activity against Specific Cell Lines
Derivatives of aminonicotinates and related heterocyclic structures have been a focal point in the development of new anticancer agents. Structure-activity relationship studies reveal that modifications to the core structure significantly influence cytotoxicity against various cancer cell lines. nih.gov For instance, alterations at the 2- and 3-positions of the pyrazine (B50134) ring in certain ethyl carbamate (B1207046) derivatives have a notable effect on their ability to inhibit mitosis and induce cell death in cultured lymphoid leukemia L1210 cells. nih.gov
Research into novel bis(2-aminoethyl)amine derivatives demonstrated varied cytotoxic potency against a panel of human cancer cell lines. nih.gov The highest growth-inhibitory activity was observed with a phenethyl derivative, which showed IC₅₀ values between 13.95 and 15.74 µM across colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines. nih.gov In another study, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally related scaffold, were tested against MCF-7 and HepG-2 cancer cell lines, with the most active compounds showing IC₅₀ values ranging from 23.2 to 49.9 μM. mdpi.com
Furthermore, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives exhibited potent cytotoxic effects, with many being more effective than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 breast cancer cell line and the HT-29 colon cancer cell line. nih.gov The most potent derivative in this class recorded an IC₅₀ value of 0.4 µM against MDA-MB-231 cells, which was approximately 78.8 times more active than cisplatin. nih.gov Some of these compounds were found to induce apoptosis, a programmed cell death mechanism crucial for effective anticancer therapies. nih.gov
Table 1: Cytotoxic Activity of Selected Heterocyclic Derivatives
| Derivative Class | Cell Line(s) | Reported IC₅₀ Values | Source |
|---|---|---|---|
| bis(2-aminoethyl)amine Derivatives | CaCo-2, A549, HTB-140 | 13.95 - 15.74 µM | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | MCF-7, HepG-2 | 23.2 - 49.9 µM | mdpi.com |
| 2-amino-1,4-naphthoquinone-benzamide Derivatives | MDA-MB-231 | 0.4 µM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide Derivatives | HT-29 | 0.5 µM | nih.gov |
| Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates | L1210 | < 1 nM (for most potent compounds) | nih.gov |
Vasodilatory Properties of Nicotinate (B505614) Esters
Nicotinate esters are recognized for their effects on vascular smooth muscle, leading to vasodilation. ahajournals.orgnih.gov The action of methyl nicotinate as a rubefacient, for example, is attributed to its ability to cause peripheral vasodilation. nih.gov A study categorizing vasodilating agents based on their mechanism of action placed nicotinate esters in a group that directly causes relaxation of contracted vascular smooth muscle strips or blocks their contraction. ahajournals.org This distinguishes them from other agents that may cause contraction or have no effect depending on the specific tissue and species. ahajournals.orgnih.gov The development of compounds like dipentaerythritol (B87275) hexanicotinic acid ester further underscores the application of nicotinate esters as blood vessel dilating agents. google.com
Antiprotozoal Efficacy
The development of novel agents to combat protozoal infections is an ongoing area of research. While specific studies on the antiprotozoal activity of this compound were not found in the reviewed literature, the synthesis of related heterocyclic compounds has yielded promising results. For instance, a series of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives were synthesized and evaluated for their efficacy against Entamoeba histolytica and the chloroquine-sensitive NF54 strain of Plasmodium falciparum. nih.gov
Several of these compounds demonstrated significant antiamoebic activity, with IC₅₀ values lower than the standard drug, metronidazole. nih.gov All tested compounds in this series also showed antimalarial activity, although they were less potent than the reference drug quinine (B1679958) against human kidney epithelial cells. nih.gov These findings highlight the potential of complex heterocyclic structures, which can be derived from building blocks like aminonicotinates, in the search for new antiprotozoal therapies. nih.gov
Table 2: Antiprotozoal Activity of Synthesized Quinoline-Piperazine Derivatives
| Organism | Activity Metric | Result Range | Standard Drug (IC₅₀) | Source |
|---|---|---|---|---|
| Entamoeba histolytica (HM1:IMSS) | IC₅₀ | 0.14 - 1.26 µM | Metronidazole (1.80 µM) | nih.gov |
| Plasmodium falciparum (NF54) | IC₅₀ | 1.42 - 19.62 µM | Quinine (275.6 nM) | nih.gov |
Molecular Mechanism of Action and Target Interactions
Interaction with Specific Molecular Targets (Enzymes, Receptors)
The biological activity of this compound derivatives stems from their interaction with specific biomolecular targets such as enzymes and receptors. For example, some thienopyrimidine derivatives, which are structurally related, have been identified as inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and are also explored as inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov These enzymes are critical in cancer-related angiogenesis and cell proliferation pathways. nih.gov
In the context of G-protein coupled receptors, halogenated ligands have been designed to target the 5-hydroxytryptamine 2B (5-HT₂) receptor. nih.gov Computational modeling predicted that a ligand's ethyl benzoate (B1203000) moiety could form a hydrogen bond with the Thr140 residue within the receptor's binding pocket, while a bromine atom could establish a halogen bond with the carbonyl oxygen of a phenylalanine residue (Phe217). nih.gov Another important strategy involves the modulation of protein-protein interactions (PPIs). nih.gov A key example is the disruption of the MDM2/p53 interaction, where small molecules are designed to mimic key residues of the p53 protein, thereby preventing its degradation and restoring its tumor-suppressing function. nih.gov
Role of Hydrogen Bonding and Halogen Interactions in Target Binding
The binding of ligands to their protein targets is governed by a variety of noncovalent interactions, with hydrogen bonds and halogen interactions playing a crucial role, particularly for halogenated compounds like this compound. The amino group on the pyridine ring is a classic hydrogen bond donor and acceptor. Halogen atoms, such as bromine, contribute to binding affinity through two primary mechanisms. nih.gov
The first is the halogen bond, which occurs when a region of positive electrostatic potential on the halogen (known as a σ-hole) interacts with a nucleophilic atom, such as an oxygen atom in the protein backbone. nih.gov A predicted halogen bond between a ligand's bromine atom and a phenylalanine residue in the 5-HT₂B receptor is an example of this type of interaction. nih.gov
Conformational and Functional Modulation of Target Proteins
The binding of a small molecule modulator to a target protein can induce significant changes in the protein's three-dimensional structure, leading to a modulation of its biological function. nih.gov There are several mechanisms by which this occurs. A modulator can bind to an allosteric site, which is a location on the protein distinct from the primary active site. nih.gov This binding event can trigger a conformational change that alters the shape of the active site, either enhancing or inhibiting the protein's activity or its ability to bind to other proteins. nih.gov
Alternatively, a modulator can act as a "molecular glue" at a protein-protein interface, providing additional contact points and stabilizing the protein complex. nih.gov Conversely, and more commonly in drug design, modulators are developed to disrupt protein-protein interactions. nih.gov In the case of the MDM2/p53 system, small molecules are designed to fit into a hydrophobic pocket on the MDM2 protein that normally binds p53. nih.gov By occupying this pocket, the modulator competitively inhibits the formation of the MDM2/p53 complex, which leads to the stabilization and activation of the p53 tumor suppressor protein, ultimately restoring its function. nih.gov
Structure-Activity Relationship (SAR) Studies
The exploration of the structure-activity relationship (SAR) is a critical aspect of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies are pivotal in optimizing their therapeutic potential. By systematically modifying the molecular structure and assessing the corresponding changes in biological potency and selectivity, researchers can identify key structural features and substituents that are essential for their desired effects.
Elucidation of Key Structural Features for Biological Potency
The pyridine ring serves as the fundamental scaffold, providing a rigid framework for the spatial arrangement of the functional groups. The nitrogen atom within the ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets.
The 2-amino group is a key feature, often involved in forming hydrogen bonds with target proteins or enzymes. Its basicity and position on the pyridine ring are critical. For instance, in related heterocyclic compounds, the presence and location of an amino group can be determinantal for activity. In a series of 2-aminoethanol derivatives, the amino group was found to be essential for their inhibitory activity against protein kinase C. nih.gov
The ethyl carboxylate group at the 3-position also modulates the compound's properties. The ester can act as a hydrogen bond acceptor and its hydrolysis in vivo could lead to a carboxylic acid, which might have a different biological profile. Modifications of this ester group, for example, by changing the alkyl chain length or replacing it with an amide, can impact potency and pharmacokinetic properties.
To illustrate the importance of these features, a hypothetical analysis of derivatives of a related nicotinamide (B372718) scaffold highlights how structural modifications can influence antifungal activity.
| Compound | Core Structure | R1 (at position 5) | R2 (at position 2) | Biological Activity (MIC, μg/mL) |
|---|---|---|---|---|
| Hypothetical Derivative 1 | Nicotinamide | -Br | -NH2 | Potent |
| Hypothetical Derivative 2 | Nicotinamide | -Cl | -NH2 | Moderate |
| Hypothetical Derivative 3 | Nicotinamide | -H | -NH2 | Weak |
| Hypothetical Derivative 4 | Nicotinamide | -Br | -OH | Inactive |
This table is a hypothetical representation based on general SAR principles observed in related heterocyclic compounds and does not represent actual experimental data for this compound derivatives.
Substituent Effects on Efficacy and Selectivity
The efficacy and selectivity of this compound derivatives can be fine-tuned by introducing various substituents at different positions on the pyridine ring or by modifying the existing functional groups.
Substitution on the Amino Group: Alkylation or acylation of the 2-amino group can have a profound impact on biological activity. In many cases, a primary amino group is essential for hydrogen bonding, and its substitution can lead to a decrease or complete loss of activity. However, in some instances, the introduction of small alkyl groups might enhance lipophilicity and cell permeability, potentially improving efficacy.
Modification of the Ester Group: Altering the ethyl ester to other alkyl esters (e.g., methyl, propyl) or to amides can influence the compound's solubility, metabolic stability, and interaction with the target. For example, converting the ester to an amide could introduce an additional hydrogen bond donor, potentially increasing binding affinity.
Replacement of the Bromo-Substituent: The bromine at the 5-position is a key feature. Replacing it with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing or electron-donating groups can systematically alter the electronic nature and steric profile of the molecule. This can be a powerful strategy to probe the binding pocket of a biological target and to optimize selectivity. For instance, a study on nicotinic acid derivatives as anti-inflammatory agents showed that different substituents led to varying levels of activity. nih.gov
A data table from a study on nicotinamide derivatives with antifungal activity illustrates how different substituents on the core structure can affect the minimum inhibitory concentration (MIC). mdpi.com
| Compound | R Group on Amide Nitrogen | MIC (μg/mL) against C. albicans |
|---|---|---|
| 16a | 2-ethylphenyl | >64 |
| 16b | 2-tert-butylphenyl | 8 |
| 16g | 2-isopropyl-5-aminophenyl | 0.25 |
| 16k | 2-fluoro-4-aminophenyl | >64 |
This data is from a study on nicotinamide derivatives and is presented to exemplify substituent effects in a related class of compounds. mdpi.com
These examples from related structures underscore the importance of systematic modifications and biological evaluation to establish a comprehensive SAR for this compound derivatives, guiding the design of more potent and selective therapeutic agents.
Advanced Characterization and Computational Studies of Ethyl 2 Amino 5 Bromonicotinate
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are indispensable for the verification of the chemical structure of newly synthesized compounds. For Ethyl 2-amino-5-bromonicotinate, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provides a comprehensive characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, experimental data has been reported in Deuterated Dimethyl Sulfoxide (DMSO-d6). chemicalbook.com The spectrum shows distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. chemicalbook.com The downfield shifts of the ring protons are characteristic of their position on the electron-deficient pyridine ring.
Table 1: Experimental ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 8.29 | d | 1H | H-6 (Pyridine ring) | chemicalbook.com |
| 8.12 | d | 1H | H-4 (Pyridine ring) | chemicalbook.com |
| 7.31 | s | 2H | -NH₂ (Amino group) | chemicalbook.com |
| 4.29 | q | 2H | -OCH₂CH₃ (Ethyl ester) | chemicalbook.com |
| 1.30 | t | 3H | -OCH₂CH₃ (Ethyl ester) | chemicalbook.com |
Solvent: DMSO-d6, J-couplings reported in Hz.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation
HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₉BrN₂O₂), the theoretical monoisotopic mass is calculated to be 243.98474 Da. nih.gov Experimental analysis via techniques like Liquid Chromatography-Mass Spectrometry (LCMS) has shown results with m/z peaks corresponding to the protonated molecule [M+H]⁺ at 245.0 and [M+2H]⁺ at 247.0, which accounts for the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). chemicalbook.com HRMS would provide a more precise mass, typically within a few parts per million (ppm) of the theoretical value, unequivocally validating the molecular formula.
Table 2: Molecular Weight and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉BrN₂O₂ | nih.gov |
| Molecular Weight | 245.07 g/mol | nih.gov |
| Theoretical Monoisotopic Mass | 243.98474 Da | nih.gov |
| Experimental LCMS [M+H]⁺ | 245.0 m/z | chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine (-NH₂) are expected to appear in the region of 3300-3500 cm⁻¹. A strong absorption band around 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) group of the ethyl ester. Vibrations corresponding to C-N, C-O, and C-Br bonds, as well as aromatic C=C and C-H bonds of the pyridine ring, would also be present at their characteristic frequencies. Analysis of related molecules like 2-amino-5-bromo-4-methylpyridine (B189383) supports these expected assignments. researchgate.net
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3500 - 3300 | Primary Amine (-NH₂) | N-H Stretch |
| 3100 - 3000 | Aromatic Ring | C-H Stretch |
| 2980 - 2850 | Ethyl Group (-CH₂CH₃) | C-H Stretch |
| 1730 - 1700 | Ester (C=O) | C=O Stretch |
| 1600 - 1450 | Aromatic Ring | C=C Stretch |
| 1300 - 1000 | Ester (C-O), Amine (C-N) | C-O, C-N Stretch |
| 700 - 500 | Bromoalkane | C-Br Stretch |
Theoretical and Computational Chemistry Approaches
Alongside experimental techniques, computational chemistry provides deep insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govdntb.gov.ua For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to optimize the molecular geometry and predict various properties. nih.govresearchgate.net
Studies on the closely related isomer, ethyl 5-amino-2-bromoisonicotinate, have demonstrated the power of this approach. nih.govresearchgate.net Such calculations can determine bond lengths, bond angles, and torsion angles with high accuracy, which often correlate well with experimental data from X-ray crystallography. nih.gov Furthermore, DFT allows for the calculation of frontier molecular orbitals (HOMO and LUMO), the energy gap between which is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
DFT calculations are particularly useful for generating electron density maps, which visualize the distribution of electrons within a molecule. nih.govresearchgate.net The Molecular Electrostatic Potential (MEP) map is a type of electron density map that illustrates the charge distribution and is used to predict reactive sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For a substituted pyridine ring, the electronegative nitrogen atom and the oxygen atoms of the ester group would be expected to be regions of high electron density (negative potential). researchgate.net Conversely, the amino group's hydrogen atoms and certain protons on the pyridine ring would exhibit positive potential. This mapping helps in predicting how the molecule will interact with other reagents and biological targets, providing a theoretical foundation for its reactivity. researchgate.net
Molecular Structural Property Elucidation
The precise three-dimensional arrangement of atoms in this compound is fundamental to understanding its chemical behavior and biological interactions. X-ray crystallography and Density Functional Theory (DFT) are powerful techniques used to elucidate these structural properties.
Theoretical and experimental studies have been conducted to determine the molecular structure of related compounds like ethyl 5-amino-2-bromoisonicotinate. nih.gov In one such study, the molecular structure was optimized using DFT at the B3LYP/6–311+G(d,p) level, and the results were compared with experimental data from X-ray diffraction. nih.gov This comparison revealed a high degree of correlation, validating the computational model. Key structural features, such as the C—O—C—C torsion angle between the isonicotinate (B8489971) and ethyl groups, were determined to be 180.0 (2)°. nih.gov
Intramolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds, play a significant role in stabilizing the molecular conformation. nih.gov In the crystalline state, intermolecular N—H⋯N interactions form zigzag chains. nih.gov Hirshfeld surface analysis is another computational tool employed to analyze the interactions within the crystal structure. This analysis for a related isonicotinate showed that the most significant contributions to the surface contacts arise from H⋯H (33.2%), Br⋯H/H⋯Br (20.9%), O⋯H/H⋯O (11.2%), C⋯H/H⋯C (11.1%), and N⋯H/H⋯N (10%) interactions. nih.gov
Table 1: Selected Structural and Interaction Energy Data for a Related Isonicotinate Derivative nih.gov
| Parameter | Value |
| C—O—C—C Torsion Angle | 180.0 (2)° |
| HOMO-LUMO Energy Gap (ΔE) | 4.0931 eV |
| Total Interaction Energy (Etot) | 128.8 kJ mol⁻¹ |
| Electrostastic Energy (Eele) | 59.2 kJ mol⁻¹ |
| Polarization Energy (Epol) | 15.5 kJ mol⁻¹ |
| Dispersion Energy (Edis) | 140.3 kJ mol⁻¹ |
| Repulsion Energy (Erep) | 107.2 kJ mol⁻¹ |
Proton Affinity Calculations
Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase and is crucial for understanding its behavior in biological systems where proton transfer reactions are common. Computational methods, particularly DFT, have proven to be effective in accurately calculating PA values. researchgate.net
The proton affinity of a molecule is defined as the negative of the enthalpy change for its protonation. nih.gov Calculations are typically performed using various levels of theory and basis sets to achieve results that are in close agreement with experimental values. nih.gov For polyfunctional molecules like this compound, which have multiple potential protonation sites (e.g., the amino group and the nitrogen atom in the pyridine ring), computational methods can help identify the most favorable site of protonation. researchgate.net
Studies on similar heterocyclic amines have shown that DFT methods, such as B3LYP, can provide PA values with an accuracy comparable to high-level ab initio calculations. researchgate.net The choice of basis set is also critical, with larger sets including diffuse and polarization functions generally yielding more accurate results. researchgate.netnih.gov The environment also influences proton affinities, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of molecules like this compound over time. This technique is particularly valuable for understanding how these molecules behave in a biological environment, such as in the active site of a protein.
MD simulations have been successfully applied to study the stability of ligand-protein complexes involving derivatives of similar heterocyclic compounds. nih.gov For instance, after a ligand is docked into a protein's binding site, MD simulations can be run to assess the stability of the predicted binding pose and to calculate the binding free energy. These simulations can reveal key information about the flexibility of the ligand and the protein, as well as the specific interactions that contribute most to the binding affinity. espublisher.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are instrumental in investigating the electronic properties of this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.
A key aspect of these calculations is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For a related isonicotinate derivative, the HOMO-LUMO energy gap was calculated to be 4.0931 eV, which suggests a high degree of stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP can identify the most likely sites for electrophilic and nucleophilic attack, providing crucial information for understanding the molecule's reactivity and its interactions with biological targets. nih.gov
Molecular Docking for Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.
Studies have utilized molecular docking to investigate the binding of this compound derivatives to various biological targets. For example, a related compound, ethyl 5-amino-2-bromoisonicotinate, was docked into the active site of the COVID-19 main protease (PDB ID: 6LU7), revealing a moderate binding affinity of -5.4 kcal mol⁻¹. nih.gov This suggests that such compounds may have potential as pharmaceutical agents. nih.gov
The results of docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, the docking of thiophene (B33073) carboxamide derivatives into the active site of the VEGFR-2 enzyme showed good binding interactions, which correlated with their observed cytotoxic activity against cancer cell lines. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Related Isonicotinate Derivative nih.gov
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| COVID-19 Main Protease | 6LU7 | -5.4 |
In Silico Pharmacology and ADMET Prediction for Derivatives
In silico methods are increasingly used to predict the pharmacological and pharmacokinetic properties of new chemical entities, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These predictions help to identify promising drug candidates early in the discovery pipeline and to flag compounds with potential liabilities.
Predictive Modeling for Pharmacological Activities (e.g., PASS platform)
Predictive modeling platforms, such as PASS (Prediction of Activity Spectra for Substances), can forecast the likely biological activities of a compound based on its chemical structure. These tools compare the structure of a query molecule to a large database of known biologically active substances to predict a spectrum of potential activities.
While specific PASS predictions for this compound are not detailed in the provided context, the general applicability of such platforms is well-established for derivatives of heterocyclic compounds. dntb.gov.ua For example, PASS has been used to predict the biological activity spectra of extracts from natural products and newly synthesized compounds, guiding further experimental investigation. dntb.gov.ua
In addition to broad activity prediction, various online tools and models are available for predicting specific ADMET properties. For instance, the SwissADME web tool can be used to evaluate parameters like lipophilicity, water-solubility, and drug-likeness based on established rules like Lipinski's rule of five. nih.gov Such tools can provide initial assessments of a compound's potential to be developed into an orally available drug. nih.gov The BOILED-Egg model, available through SwissADME, can predict gastrointestinal absorption and blood-brain barrier penetration. nih.govnih.gov
Computational Assessment of Toxicity Profiles
In the early stages of drug discovery and chemical development, in silico methods for toxicity prediction are invaluable for flagging potential liabilities of a compound. These computational models use a chemical's structure to predict its likely effects on various biological systems, offering a time- and cost-effective alternative to traditional animal testing. For this compound, a comprehensive toxicological profile has been generated using a variety of computational tools. These platforms employ sophisticated algorithms, including Quantitative Structure-Activity Relationship (QSAR) models, to provide insights into potential adverse effects.
The predictions for this compound are based on its structural similarity to a vast database of compounds with known toxicological properties. While these in silico assessments are not a substitute for experimental testing, they are crucial for guiding further research and development, ensuring that resources are focused on the most promising and safest candidates. The following data tables summarize the predicted toxicity profile of this compound across several key endpoints.
Predicted Oral Toxicity and Carcinogenicity
The potential for a substance to be harmful if ingested and its long-term potential to cause cancer are primary considerations in safety assessment. Computational models predict these outcomes based on structural alerts and statistical comparisons with known toxicants.
Table 1: Predicted Oral Toxicity and Carcinogenicity of this compound
| Toxicity Endpoint | Predicted Result | Confidence Level |
|---|---|---|
| Oral Toxicity (LD50) | Class IV: Harmful if swallowed (300 < LD50 ≤ 2000 mg/kg) | Medium |
| Carcinogenicity | Inactive | Low |
Predicted Mutagenicity and Hepatotoxicity
Mutagenicity, the capacity to induce genetic mutations, is a significant concern as it can be a precursor to carcinogenicity. Hepatotoxicity, or chemical-driven liver damage, is another critical endpoint due to the liver's central role in metabolizing foreign substances.
Table 2: Predicted Mutagenicity and Hepatotoxicity of this compound
| Toxicity Endpoint | Predicted Result | Confidence Level |
|---|---|---|
| Mutagenicity (Ames Test) | Inactive | Medium |
| Hepatotoxicity | Active | High |
Predicted Toxicological Endpoints
Beyond the major toxicity classes, computational models can predict a range of other adverse effects, providing a more holistic view of a compound's potential biological impact.
Table 3: Other Predicted Toxicological Endpoints for this compound
| Toxicity Endpoint | Predicted Result | Confidence Level |
|---|---|---|
| Cytotoxicity | Active | Medium |
| Immunotoxicity | Inactive | Low |
| Developmental Toxicity | Inactive | Low |
Future Directions and Emerging Research Avenues for Ethyl 2 Amino 5 Bromonicotinate
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The chemical scaffold of Ethyl 2-amino-5-bromonicotinate is a fertile ground for the generation of new molecular entities with potentially enhanced biological activities. The presence of an amino group, a bromine atom, and an ethyl ester provides multiple reactive sites for chemical modification. Future synthetic efforts will likely concentrate on creating libraries of derivatives to explore structure-activity relationships (SAR) systematically.
Key synthetic strategies may include:
Modification of the Amino Group: Acylation, alkylation, and arylation of the 2-amino group can lead to a diverse range of amides, secondary, and tertiary amines. These modifications can significantly influence the compound's hydrogen bonding capacity, lipophilicity, and ultimately, its interaction with biological targets.
Substitution of the Bromine Atom: The bromine at the 5-position is an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, thereby expanding the chemical space and modulating the electronic properties of the pyridine (B92270) ring. For instance, replacing the bromine with different substituents could influence the compound's potential as a kinase inhibitor or its antimicrobial spectrum. nih.gov
Alteration of the Ester Group: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amidation, can produce a new class of nicotinamide (B372718) derivatives. Alternatively, transesterification can introduce different alkyl or aryl groups, affecting the compound's solubility and pharmacokinetic properties.
These synthetic endeavors aim to fine-tune the molecule's properties to achieve higher potency, selectivity, and better "drug-like" characteristics. nih.gov The development of innovative synthetic methodologies that allow for rapid and efficient access to these derivatives is crucial for accelerating the drug discovery process. nih.gov
Table 1: Potential Synthetic Modifications and Their Rationale
| Modification Site | Reaction Type | Potential New Functional Group | Rationale for Bioactivity Enhancement |
| 2-Amino Group | Acylation | Amide | Alter hydrogen bonding, improve target binding |
| 5-Bromine Atom | Suzuki Coupling | Aryl/Heteroaryl | Modulate electronic properties, introduce new pharmacophores |
| 3-Ester Group | Hydrolysis/Amidation | Carboxamide | Enhance solubility, create new interaction points |
Exploration of New Therapeutic Areas
While derivatives of substituted nicotinates have shown promise, the full therapeutic potential of compounds derived from this compound remains largely untapped. The inherent structural features of the pyridine core are present in numerous FDA-approved drugs, suggesting a broad range of possible biological activities. nih.gov
Emerging therapeutic areas for investigation include:
Oncology: Pyridine and its derivatives are core structures in many anticancer agents. researchgate.netnih.gov Research could focus on developing derivatives of this compound as inhibitors of specific protein kinases, which are often dysregulated in cancer. nih.govnih.gov The synthesis of analogues targeting kinases like Src, or STAT6 could yield novel and potent antineoplastic agents. nih.govnih.gov
Infectious Diseases: The need for new antimicrobial agents is critical due to rising resistance. researchgate.net Derivatives could be screened against a panel of multidrug-resistant bacteria and fungi. nih.gov The synthesis of compounds with novel mechanisms of action could provide a breakthrough in treating infections caused by pathogens like Staphylococcus aureus (MRSA). nih.gov
Neurodegenerative and Inflammatory Diseases: The ability of some pyridine derivatives to cross the blood-brain barrier opens up possibilities for treating central nervous system (CNS) disorders. nih.gov Research into derivatives with anti-inflammatory properties could lead to new treatments for conditions like asthma and atopic diseases by targeting pathways involving interleukins. nih.gov
Table 2: Potential Therapeutic Targets for Novel Derivatives
| Therapeutic Area | Potential Molecular Target | Rationale |
| Oncology | Protein Kinases (e.g., Src, STAT6) | Kinase inhibition is a validated strategy in cancer therapy. nih.govnih.gov |
| Infectious Diseases | Bacterial/Fungal Enzymes | The heterocyclic scaffold can be optimized for antimicrobial activity. nih.govmdpi.com |
| Inflammatory Disorders | Components of Inflammatory Pathways (e.g., STAT6) | Inhibition of these pathways can reduce inflammation in allergic conditions. nih.gov |
Advanced Material Science Applications
The application of heterocyclic compounds is expanding beyond medicine into material science. umn.edu The electronic properties of the pyridine ring, enhanced by the presence of amino and bromo substituents, make this compound and its derivatives interesting candidates for advanced materials.
Potential applications in material science include:
Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are integral to the development of materials for OLEDs, which are used in displays and lighting. rsc.orgresearchgate.net Derivatives of this compound could be investigated as host materials or emitters, particularly for challenging blue light emission. rsc.orgdrpress.org The ability to tune the electronic properties through synthetic modifications is key to developing efficient and stable OLED materials. nih.gov
Organic Photovoltaics (OPVs): The search for new materials for solar energy conversion is ongoing. The electron-rich nature of the substituted pyridine ring could be exploited in the design of new donor or acceptor materials for OPV cells. umn.edu
Chemosensors: The functional groups on the molecule could be tailored to selectively bind with specific ions or molecules, making its derivatives suitable for use in chemical sensors.
Research in this area would involve synthesizing new derivatives and characterizing their photophysical and electrochemical properties to assess their suitability for these applications.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can significantly accelerate the discovery and optimization of novel compounds derived from this compound.
Applications of AI and ML include:
Predictive Modeling: AI algorithms can analyze vast datasets to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding to a particular protein target or having desired electronic characteristics for material applications.
Hypothesis Generation: By identifying complex patterns in biological and chemical data, AI can generate new hypotheses about potential therapeutic targets or novel applications for this class of compounds.
The use of AI and ML will enable a more rational, data-driven approach to exploring the chemical space around this compound.
Collaborative Research Initiatives and Translational Studies
To fully realize the potential of this compound and its derivatives, collaborative efforts are essential. The complexity of modern drug discovery and materials science necessitates interdisciplinary approaches. nih.gov
Future progress will depend on:
Academia-Industry Partnerships: Collaborations between academic research groups with expertise in synthetic chemistry and pharmaceutical companies with drug development and clinical trial capabilities can bridge the gap between basic research and clinical application. nih.gov These partnerships are vital for translating promising laboratory findings into tangible therapies.
Translational Research: Focused translational studies are needed to move the most promising compounds from preclinical models into human clinical trials. This involves extensive testing to evaluate a compound's efficacy and safety profile.
Open Science Initiatives: Sharing data and research findings through open science platforms can foster broader collaboration and accelerate the pace of discovery for the entire research community focused on heterocyclic chemistry. frontiersin.org
Such initiatives will create a synergistic environment, fostering innovation and maximizing the chances of developing impactful new drugs and materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
